N-(1H-1,3-benzimidazol-5-yl)thiourea
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Overview
Description
Mechanism of Action
Target of Action
The primary target of N-(1H-1,3-benzimidazol-5-yl)thiourea is the Signal Transducer and Activator of Transcription 3 (STAT3), a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
This compound: interacts with its target, STAT3, by inhibiting its pathway. This inhibition disrupts the normal functioning of the protein, leading to changes in the cellular processes that STAT3 is involved in .
Biochemical Pathways
The compound affects the interleukin-6 (IL-6)/JAK/STAT3 pathway. This pathway is involved in immune response regulation and inflammation. By inhibiting this pathway, This compound can potentially alter these processes .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its inhibition of the STAT3 pathway. This can lead to changes in immune response regulation and inflammation, potentially impacting various biological processes .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been shown to interact with a variety of enzymes and proteins . These interactions can influence the biological functioning of essential molecules .
Cellular Effects
Benzimidazole derivatives have been shown to inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway in HEK-Blue IL-6 reporter cells .
Molecular Mechanism
Benzimidazole derivatives have been shown to inhibit the IL-6/JAK/STAT3 pathway, which suggests that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzimidazol-5-yl)thiourea typically involves the reaction of benzimidazole derivatives with thiourea under specific conditions. One common method includes the reaction of 5-amino-1H-benzimidazole with thiourea in the presence of a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzimidazol-5-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The benzimidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
N-(1H-1,3-benzimidazol-5-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzimidazol-2-yl)thiourea
- N-(1H-1,3-benzimidazol-6-yl)thiourea
- N-(1H-1,3-benzimidazol-4-yl)thiourea
Uniqueness
N-(1H-1,3-benzimidazol-5-yl)thiourea is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable molecule for targeted research and applications .
Properties
IUPAC Name |
3H-benzimidazol-5-ylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-8(13)12-5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)(H3,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLIAPGENYZGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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